Ac-Cys(farnesyl)-OH

Descripción general

Descripción

N-acetil-S-farnesil-L-cisteína es un compuesto sintético conocido por su función como sustrato para la metiltransferasa de proteínas isoprenilatos. Este compuesto es significativo en el campo de la bioquímica debido a su capacidad para inhibir la metilación de proteínas isoprenilatos endógenas

Aplicaciones Científicas De Investigación

N-acetil-S-farnesil-L-cisteína tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como sustrato en estudios que involucran metiltransferasa de proteínas isoprenilatos.

Biología: El compuesto se emplea en investigaciones sobre la metilación de proteínas y las vías de transducción de señales.

Mecanismo De Acción

N-acetil-S-farnesil-L-cisteína ejerce sus efectos inhibiendo la metilación de las proteínas isoprenilatos. Actúa como un inhibidor competitivo para la enzima metiltransferasa de proteínas isoprenilatos, evitando así la metilación de proteínas como p21ras y la subunidad γ de la transducina . Esta inhibición afecta varios procesos celulares, incluida la transducción de señales y la localización de proteínas .

Compuestos Similares:

N-Succinil-S-farnesil-L-cisteína: Este compuesto es similar en estructura y función, pero tiene propiedades antiinflamatorias distintas.

S-farnesil-L-cisteína: Otro compuesto relacionado que comparte propiedades bioquímicas similares, pero difiere en sus aplicaciones específicas y potencia.

Singularidad: N-acetil-S-farnesil-L-cisteína es única debido a su acción inhibitoria específica sobre la metiltransferasa de proteínas isoprenilatos y su amplia gama de aplicaciones en la investigación científica. Su capacidad para modular la metilación de proteínas y las vías de transducción de señales la distingue de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

N-acetyl-S-farnesylcysteine: is involved in several biochemical reactions, primarily through its role in protein prenylation. This compound interacts with enzymes such as protein farnesyltransferase, which catalyzes the transfer of the farnesyl group to the cysteine residue of target proteins. The farnesyl group facilitates the attachment of these proteins to cell membranes, thereby influencing their function and localization. Additionally, N-acetyl-S-farnesylcysteine interacts with other biomolecules, including G-protein subunits and small GTPases like Ras, which are critical for signal transduction pathways .

Cellular Effects

N-acetyl-S-farnesylcysteine: significantly impacts various cellular processes. By facilitating the membrane association of proteins, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the farnesylation of Ras proteins, mediated by N-acetyl-S-farnesylcysteine , is essential for their role in cell growth and differentiation. This compound also affects the organization of membrane microdomains, which are crucial for efficient signal transduction .

Molecular Mechanism

The molecular mechanism of N-acetyl-S-farnesylcysteine involves its interaction with protein farnesyltransferase, which attaches the farnesyl group to the cysteine residue of target proteins. This modification enhances the hydrophobicity of the proteins, promoting their association with cell membranes. The farnesyl group also plays a role in the lateral organization of proteins within the membrane, influencing their function and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetyl-S-farnesylcysteine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-acetyl-S-farnesylcysteine can maintain its activity over extended periods, although its stability may be affected by factors such as temperature and pH. Long-term exposure to this compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of N-acetyl-S-farnesylcysteine in animal models are dose-dependent. At lower doses, this compound can enhance protein prenylation and improve cellular function. At higher doses, it may exhibit toxic effects, potentially disrupting cellular processes and leading to adverse outcomes. Studies have identified threshold doses beyond which the beneficial effects of N-acetyl-S-farnesylcysteine are outweighed by its toxicity .

Metabolic Pathways

N-acetyl-S-farnesylcysteine: is involved in metabolic pathways related to protein prenylation. It interacts with enzymes such as protein farnesyltransferase and farnesyl diphosphate synthase, which are essential for the synthesis and transfer of the farnesyl group. This compound also affects metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, N-acetyl-S-farnesylcysteine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to cell membranes, where it exerts its effects. The distribution of N-acetyl-S-farnesylcysteine can also be influenced by factors such as lipid composition and membrane fluidity .

Subcellular Localization

N-acetyl-S-farnesylcysteine: is primarily localized to cell membranes due to its hydrophobic farnesyl group. This localization is essential for its function, as it allows the compound to interact with membrane-associated proteins and influence their activity. Post-translational modifications, such as the addition of targeting signals, can further direct N-acetyl-S-farnesylcysteine to specific subcellular compartments, enhancing its functional specificity .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: N-acetil-S-farnesil-L-cisteína puede sintetizarse mediante una serie de reacciones químicas que involucran la acetilación de S-farnesil-L-cisteína. El proceso generalmente implica el uso de reactivos como anhídrido acético y una base como la piridina para facilitar la reacción de acetilación .

Métodos de Producción Industrial: En un entorno industrial, la producción de N-acetil-S-farnesil-L-cisteína implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se produce a menudo en un entorno controlado para mantener su estabilidad y prevenir la degradación .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-acetil-S-farnesil-L-cisteína experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: N-acetil-S-farnesil-L-cisteína puede participar en reacciones de sustitución, particularmente sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Los nucleófilos como los tioles y las aminas se utilizan a menudo en reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos .

Comparación Con Compuestos Similares

N-Succinyl-S-farnesyl-L-Cysteine: This compound is similar in structure and function but has distinct anti-inflammatory properties.

S-farnesyl-L-Cysteine: Another related compound that shares similar biochemical properties but differs in its specific applications and potency.

Uniqueness: N-acetyl-S-farnesyl-L-Cysteine is unique due to its specific inhibitory action on isoprenylated protein methyltransferase and its broad range of applications in scientific research. Its ability to modulate protein methylation and signal transduction pathways sets it apart from other similar compounds .

Propiedades

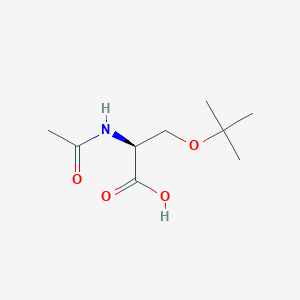

IUPAC Name |

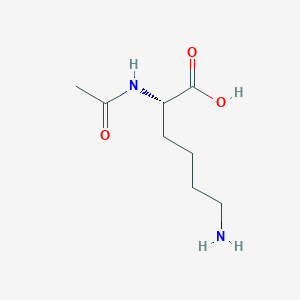

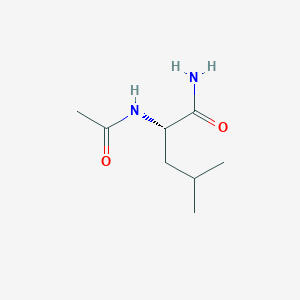

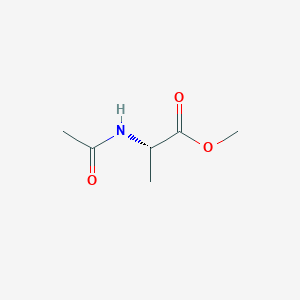

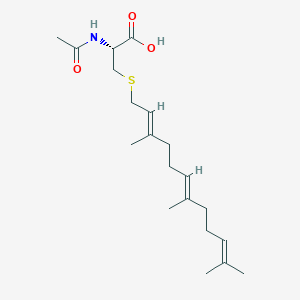

(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO3S/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-25-14-19(20(23)24)21-18(5)22/h8,10,12,19H,6-7,9,11,13-14H2,1-5H3,(H,21,22)(H,23,24)/b16-10+,17-12+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTURYZYJYQRJDO-BNAHBJSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021741 | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135304-07-3 | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135304073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-S-farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL FARNESYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6984C8O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AFC acts as a potent competitive inhibitor of prenylated protein methyltransferase (PPMTase). This enzyme catalyzes the carboxyl methylation of proteins containing a C-terminal S-prenylcysteine, a crucial step for the proper localization and function of these proteins. [] By inhibiting PPMTase, AFC disrupts the post-translational modification of these proteins, ultimately affecting downstream signaling pathways. [, ]

A: AFC inhibits the carboxyl methylation of Ras proteins without directly affecting their farnesylation. [] This inhibition reduces the amount of Ras protein associated with cell membranes, interfering with its signaling activity. [] Notably, AFC shows selectivity towards Ras-dependent cell growth, inhibiting the growth of human Ha-ras-transformed cells and reversing their transformed morphology. []

A: AFC inhibits agonist-receptor-mediated signal transduction in human platelets by interfering with G protein activation. [] This inhibition is specific to pathways upstream of cytosolic Ca2+ concentration and protein kinase C activation. [] AFC also suppresses basal and receptor-stimulated GTP binding to G proteins in various cell types, suggesting a broader impact on G protein-coupled receptor signaling. []

A: Studies in rat pancreatic islets and INS-1 cells show that AFC inhibits glucose-induced insulin secretion by interfering with the carboxyl methylation of specific G proteins involved in the insulin secretion pathway. [, ] Interestingly, AFC does not affect or even enhances insulin secretion induced by agonists that bypass G protein activation. [] This finding further supports the role of AFC in disrupting G protein-mediated signaling in insulin secretion.

A: AFC’s structure mimics the farnesylated carboxyl terminus of proteins that undergo methylation by PPMTase. [] This structural similarity allows AFC to compete with natural substrates for binding to the enzyme's active site, ultimately leading to PPMTase inhibition.

A: Research has explored the activity of AFC analogues with varying prenyl chain lengths. Compounds with shorter (C10) or longer (C20) isoprenyl groups show different inhibitory effects on vasoconstriction compared to AFC (C15). [] This difference highlights the importance of the farnesyl group for AFC's specific biological activity.

A: The carboxyl group of AFC is crucial for its interaction with PPMTase. Modifications to this group, such as esterification, could significantly affect AFC's binding affinity and inhibitory potency. []

A: While AFC has demonstrated interesting biological activities, its relatively weak inhibition of protein methylation in intact cells compared to cell-free systems poses a challenge for therapeutic development. [] The high concentrations needed for significant effects in vivo might lead to off-target effects and limit its therapeutic window.

A: Researchers utilize various techniques to study AFC, including high-performance liquid chromatography (HPLC) for separation and quantification, [] radiolabeling with tritium ([3H]) for tracking its incorporation into methylated proteins, [, , ] and vapor phase equilibration assays to assess carboxyl methylation levels. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.